molecular formula C25H36O5 B025846 (E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal CAS No. 108663-78-1

(E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal

Cat. No.: B025846
CAS No.: 108663-78-1
M. Wt: 416.5 g/mol
InChI Key: FIJWKNVOCSKASL-YPEOXVRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luffariellin B is a sesterterpene compound derived from the marine sponge Luffariella variabilis. It is known for its potent anti-inflammatory properties and is part of a group of compounds that includes manoalide and seco-manoalide .

Preparation Methods

Luffariellin B is naturally produced by the sponge Luffariella variabilis. The compound can be extracted from the sponge using organic solvents. The synthetic route involves the interpretation of spectral data and chemical transformations to elucidate its structure

Chemical Reactions Analysis

Luffariellin B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxidized and reduced derivatives of Luffariellin B .

Scientific Research Applications

Luffariellin B has several scientific research applications:

    Chemistry: It is used as a model compound for studying sesterterpene synthesis and transformations.

    Biology: The compound is studied for its role in marine sponge defense mechanisms.

    Medicine: Luffariellin B is investigated for its anti-inflammatory properties and potential therapeutic applications.

    Industry: It is explored for its potential use in developing anti-inflammatory drugs.

Mechanism of Action

Luffariellin B exerts its effects by inhibiting the activity of phospholipase A2, an enzyme involved in the inflammatory process. This inhibition reduces the production of pro-inflammatory molecules, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Luffariellin B is similar to other sesterterpenes like manoalide and seco-manoalide. it is unique due to its specific structural features and potent anti-inflammatory activity. Similar compounds include:

Properties

CAS No.

108663-78-1

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

(E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal

InChI

InChI=1S/C25H36O5/c1-17(2)25(13-6-8-19(25)4)14-12-18(3)7-5-9-20(16-26)10-11-22(27)21-15-23(28)30-24(21)29/h7,10,15-16,19,22,24,27,29H,1,5-6,8-9,11-14H2,2-4H3/b18-7+,20-10-

InChI Key

FIJWKNVOCSKASL-YPEOXVRSSA-N

Isomeric SMILES

CC1CCCC1(CC/C(=C/CC/C(=C/CC(C2=CC(=O)OC2O)O)/C=O)/C)C(=C)C

SMILES

CC1CCCC1(CCC(=CCCC(=CCC(C2=CC(=O)OC2O)O)C=O)C)C(=C)C

Canonical SMILES

CC1CCCC1(CCC(=CCCC(=CCC(C2=CC(=O)OC2O)O)C=O)C)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal
Reactant of Route 2
(E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal
Reactant of Route 3
(E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal
Reactant of Route 4
(E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal
Reactant of Route 5
(E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal
Reactant of Route 6
(E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal

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